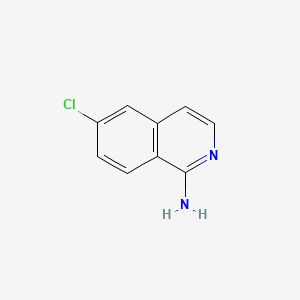

6-Chloroisoquinolin-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Chloroisoquinolin-1-amine is a chemical compound with the molecular formula C9H7ClN2. It has a molecular weight of 178.62 . It is a solid substance that should be stored at 4°C and protected from light .

Synthesis Analysis

While specific synthesis methods for 6-Chloroisoquinolin-1-amine were not found, a related compound, quinolin-6-amines, has been synthesized from 5-bromocoumarin . The synthesized compounds were characterized by elemental and spectral (I.R., 1H-NMR, Mass) analysis .Molecular Structure Analysis

6-Chloroisoquinolin-1-amine contains a total of 20 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary aromatic amine, and 1 Pyridine .Chemical Reactions Analysis

While specific chemical reactions involving 6-Chloroisoquinolin-1-amine were not found, amines in general can undergo alkylation and acylation . Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .Physical And Chemical Properties Analysis

6-Chloroisoquinolin-1-amine is a solid substance with a molecular weight of 178.62 . It should be stored at 4°C and protected from light .科学的研究の応用

1. Synthesis of N-heteroaryl Substituted Adamantane-Containing Amines 6-Chloroisoquinolin-1-amine can be used in the synthesis of N-heteroaryl substituted adamantane-containing amines . These amines are of substantial interest for their perspective antiviral and psychotherapeutic activities . The chlorine atom at the alpha-position of N-heterocycles can be substituted by the amino group using convenient nucleophilic substitution reactions with a series of adamantylalkylamines .

The introduction of the second amino substituent in 1-amino-3-chloroisoquinoline can be achieved using Pd (0) catalysis . This process can be used to create more complex compounds for further research and potential applications .

Synthesis of Aminopyrimidine Derivatives

Amino substituted pyrimidines, pyrazines, and isoquinolines, which can be synthesized using 6-Chloroisoquinolin-1-amine, attract researchers’ interest due to their versatile biological activities . Some derivatives of aminopyrimidine were found to act as inhibitors of various ferments .

Inhibitors of Various Ferments

Some derivatives of aminopyrimidine, which can be synthesized using 6-Chloroisoquinolin-1-amine, were found to act as inhibitors of various ferments . These include 1-phosphatidylinositol-3-phosphate 5-kinase (FAB1B), 1-acyl-sn-glycerol-3-phosphate acyltransferase (plsC), and [Pyruvate dehydrogenase (acetyl-transferring)] kinase isozyme 1 (PDHA1) .

5. Multitarget RET (rearranged during transfection) Inhibitors Some derivatives of aminopyrimidine, which can be synthesized using 6-Chloroisoquinolin-1-amine, perform as multitarget RET (rearranged during transfection) inhibitors . This could have potential applications in cancer treatment.

将来の方向性

特性

IUPAC Name |

6-chloroisoquinolin-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKBXXNAQGTFDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2N)C=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697436 |

Source

|

| Record name | 6-Chloroisoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloroisoquinolin-1-amine | |

CAS RN |

102200-00-0 |

Source

|

| Record name | 6-Chloroisoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide](/img/structure/B599404.png)

![N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine](/img/structure/B599412.png)